![molecular formula C17H15FN4O2 B7537277 1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone](/img/structure/B7537277.png)
1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone, also known as FMT, is a chemical compound that has been extensively studied for its potential therapeutic uses. FMT belongs to the class of compounds known as tetrazoles, which have been shown to have a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of 1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone has been shown to have a wide range of biochemical and physiological effects. Studies have shown that 1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone can inhibit the activity of certain enzymes that are involved in the synthesis of DNA and RNA, which are essential for cell growth and proliferation. 1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone has also been shown to induce the expression of certain genes that are involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone is its potent antitumor activity. 1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, 1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone also has some limitations for lab experiments. For example, 1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone is highly reactive and can be difficult to handle in the laboratory. Additionally, 1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone has been shown to have some toxicity in animal studies, which could limit its potential therapeutic uses.
Orientations Futures
There are many future directions for the study of 1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone. One area of research is the development of new cancer therapies based on 1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone. Researchers are also exploring the use of 1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are studying the mechanism of action of 1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone in order to better understand its biochemical and physiological effects.
In conclusion, 1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone is a chemical compound that has been extensively studied for its potential therapeutic uses. 1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone has potent antitumor activity and has been shown to inhibit the growth of cancer stem cells. However, 1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone also has some limitations for lab experiments and has been shown to have some toxicity in animal studies. There are many future directions for the study of 1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone, including the development of new cancer therapies and the exploration of its use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis method of 1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone involves a multi-step process that begins with the reaction of 3-fluorobenzaldehyde with sodium azide to form 3-fluorobenzyl azide. The resulting compound is then reacted with 4-methoxyphenylacetic acid to form the intermediate product, which is subsequently treated with acetic anhydride to yield the final product, 1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone.
Applications De Recherche Scientifique
1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone has been extensively studied for its potential therapeutic uses. One of the most promising applications of 1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone is in the treatment of cancer. Studies have shown that 1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone has potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone has also been shown to inhibit the growth of cancer stem cells, which are responsible for the recurrence of tumors after treatment.
Propriétés
IUPAC Name |
1-[3-[[5-(3-fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-11(23)12-6-7-16(24-2)14(8-12)10-22-20-17(19-21-22)13-4-3-5-15(18)9-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKADAWISOJEDHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CN2N=C(N=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

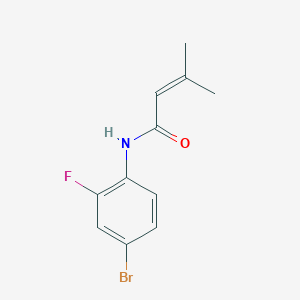
![1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7537210.png)

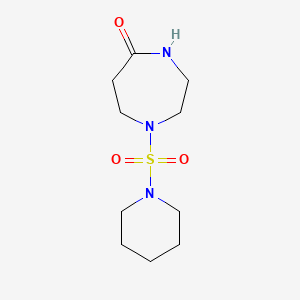
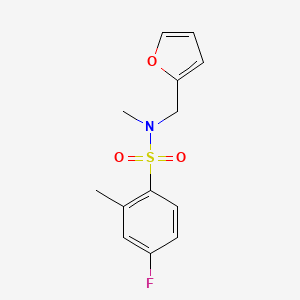
![4-[[2-[4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl]acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7537256.png)
![N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7537263.png)
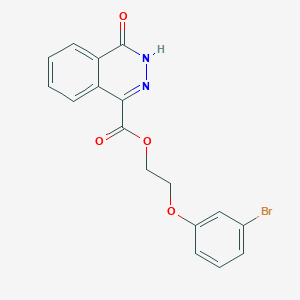
![[3-[(4-oxo-3H-phthalazine-1-carbonyl)oxymethyl]phenyl]methyl 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537281.png)
![[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7537288.png)
![[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537296.png)
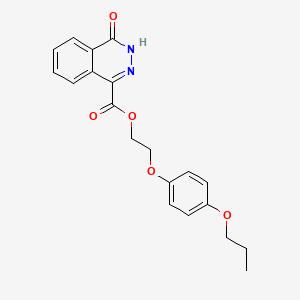
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537311.png)
